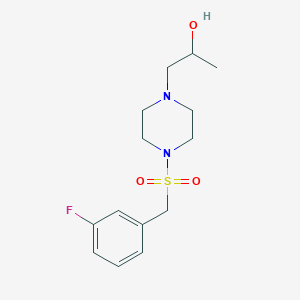
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol is a chemical compound with the molecular formula C14H21FN2O3S and a molecular weight of 316.39 This compound features a piperazine ring substituted with a 3-fluorobenzylsulfonyl group and a propan-2-ol group
作用机制
- In electrophilic aromatic substitution, the electrophile (our compound) replaces a hydrogen atom on the aromatic ring. The initial step involves the formation of a sigma bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, yielding the substituted benzene ring .
Mode of Action
准备方法
The synthesis of 1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol typically involves multi-step procedures. One common synthetic route includes the reaction of piperazine with 3-fluorobenzyl chloride to form 4-(3-fluorobenzyl)piperazine. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the propan-2-ol group is introduced through a reaction with an appropriate alcohol derivative under suitable conditions .
化学反应分析
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
科学研究应用
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
相似化合物的比较
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperazine: Lacks the sulfonyl and propan-2-ol groups, making it less versatile in chemical reactions.
1-(4-(Benzylsulfonyl)piperazin-1-yl)propan-2-ol: Similar structure but without the fluorine atom, which may affect its reactivity and biological activity.
1-(4-((3-Chlorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
生物活性
1-(4-((3-Fluorobenzyl)sulfonyl)piperazin-1-yl)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a piperazine ring, a sulfonyl group, and a fluorobenzyl moiety. The presence of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20F2N2O3S |
| Molecular Weight | 350.40 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been shown to modulate pathways associated with:
- Neurotransmitter Receptors : The compound exhibits activity against serotonin receptors, which may influence mood and anxiety levels.
- Enzyme Inhibition : It has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Anticancer Activity
Recent studies have indicated that derivatives of piperazine compounds, including this compound, exhibit significant anticancer properties. For instance, a related study reported that compounds with similar structures demonstrated moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established chemotherapeutics like Olaparib .
Neuropharmacological Effects
In neuropharmacology, this compound has shown promise in preclinical models for treating depression and anxiety disorders. Its action on serotonin receptors suggests potential for mood regulation .
Study 1: Anticancer Efficacy
In a study published in MDPI, several piperazine derivatives were tested for their ability to inhibit cancer cell proliferation. The results indicated that compounds similar to this compound significantly reduced cell viability in breast cancer cell lines, with IC50 values ranging from 25 to 60 µM depending on the specific derivative tested .
Study 2: Neuropharmacological Assessment
A comparative study evaluated the effects of various piperazine derivatives on anxiety-like behavior in animal models. The results demonstrated that the compound exhibited anxiolytic-like effects at doses that did not produce sedative side effects, indicating a favorable therapeutic profile .
属性
IUPAC Name |
1-[4-[(3-fluorophenyl)methylsulfonyl]piperazin-1-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O3S/c1-12(18)10-16-5-7-17(8-6-16)21(19,20)11-13-3-2-4-14(15)9-13/h2-4,9,12,18H,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWHGKKQZZCWQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCN(CC1)S(=O)(=O)CC2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














